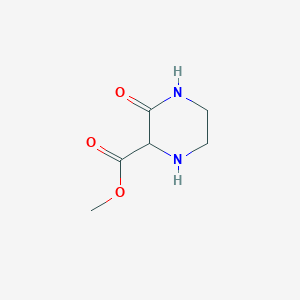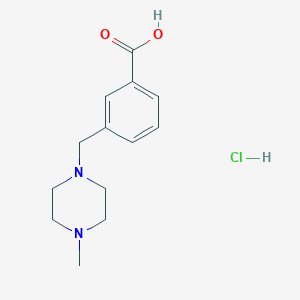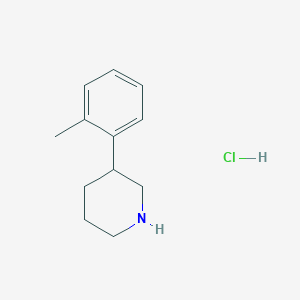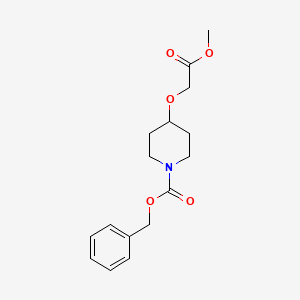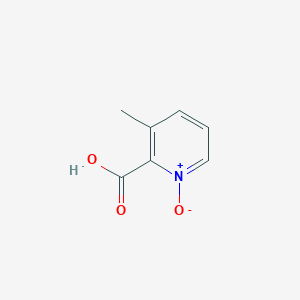
2-Pyridinecarboxylic acid, 3-methyl-, 1-oxide
Overview
Description
2-Pyridinecarboxylic acid, 3-methyl-, 1-oxide is an organic compound with the molecular formula C7H7NO3 It is a derivative of pyridine, where the carboxylic acid group is attached to the second position, a methyl group is attached to the third position, and an oxide group is attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Pyridinecarboxylic acid, 3-methyl-, 1-oxide typically involves the oxidation of 3-methylpyridine-2-carboxylic acid. One common method includes the use of hydrogen peroxide as the oxidizing agent under acidic conditions. The reaction is carried out at a controlled temperature to ensure the selective oxidation of the nitrogen atom to form the N-oxide.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as transition metal complexes, can also enhance the efficiency of the oxidation process.
Types of Reactions:
Oxidation: The compound can undergo further oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction of the N-oxide group can revert the compound back to its parent pyridine derivative.
Substitution: The presence of the N-oxide group makes the compound more reactive towards nucleophilic substitution reactions. Common reagents include halogens and organometallic compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, catalytic hydrogenation.
Substitution: Halogens (e.g., chlorine, bromine), organolithium reagents.
Major Products:
Oxidation: 3-Methyl-2-pyridinecarboxylic acid.
Reduction: 3-Methyl-2-pyridinecarboxylic acid.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-Pyridinecarboxylic acid, 3-methyl-, 1-oxide has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals
Biology: The compound is investigated for its biological activity, including antimicrobial and anticancer properties. It can interact with biological macromolecules, influencing their function.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to modulate enzyme activity and interact with DNA makes it a candidate for drug development.
Industry: It is used in the synthesis of fine chemicals and pharmaceuticals. Its reactivity and stability make it a valuable intermediate in various industrial processes.
Mechanism of Action
The mechanism by which 2-Pyridinecarboxylic acid, 3-methyl-, 1-oxide exerts its effects involves its interaction with molecular targets such as enzymes and DNA. The N-oxide group can participate in hydrogen bonding and electrostatic interactions, altering the activity of enzymes or the structure of DNA. This can lead to changes in cellular processes, such as inhibition of enzyme activity or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
- 2-Pyridinecarboxylic acid, 4-methyl-, 1-oxide
- 2-Pyridinecarboxylic acid, 5-methyl-, 1-oxide
- 2-Pyridinecarboxylic acid, 6-methyl-, 1-oxide
Comparison: 2-Pyridinecarboxylic acid, 3-methyl-, 1-oxide is unique due to the position of the methyl group, which influences its reactivity and interaction with other molecules. Compared to its isomers, it may exhibit different biological activities and chemical properties. For example, the position of the methyl group can affect the compound’s ability to form hydrogen bonds and its overall stability.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
3-methyl-1-oxidopyridin-1-ium-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c1-5-3-2-4-8(11)6(5)7(9)10/h2-4H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWTAIBYPPWDZJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C([N+](=CC=C1)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00665077 | |
| Record name | 3-Methyl-1-oxo-1lambda~5~-pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00665077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83199-81-9 | |
| Record name | 3-Methyl-1-oxo-1lambda~5~-pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00665077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-N-[2-(3-methylbutoxy)ethyl]acetamide](/img/structure/B1419453.png)
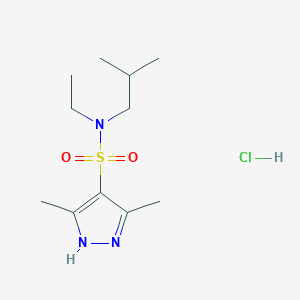
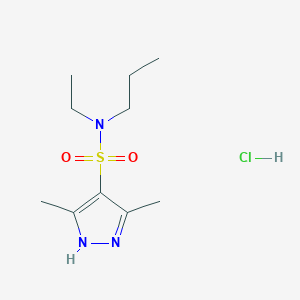




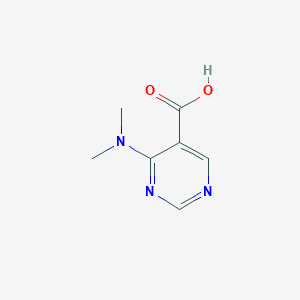
![Ethyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1419465.png)
